molecular formula C5H11BF3KO B1420151 Potassium (tert-butoxymethyl)trifluoroborate CAS No. 910251-10-4

Potassium (tert-butoxymethyl)trifluoroborate

Cat. No.: B1420151
CAS No.: 910251-10-4
M. Wt: 194.05 g/mol
InChI Key: XBEPCFNGTDJTIY-UHFFFAOYSA-N
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Description

Potassium (tert-butoxymethyl)trifluoroborate is a chemical compound with the empirical formula C5H11BF3KO . It is a solid substance that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [K+].CC©©OCB-(F)F . The InChI key for this compound is XBEPCFNGTDJTIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 292-296 °C . It has a molecular weight of 194.04 .

Scientific Research Applications

Application in Suzuki-Miyaura Cross Couplings

Potassium (tert-butoxymethyl)trifluoroborate has been utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Research indicates it is an effective building block in these reactions, first experimenting with bromobenzene as the electrophile and then extending to various aryl and hetaryl bromides. Its reactivity towards coupling partners other than bromide derivatives has also been evaluated, highlighting its versatility (Kassis et al., 2009).

Involvement in Intramolecular Arylation

This compound has been involved in potassium tert-butoxide-mediated intramolecular cyclization of aryl ethers, amines, and amides, showing high efficiency under microwave irradiation. The process follows a single-electron transfer to initiate the formation of an aryl radical, leading to a range of products (Roman, Takahashi, & Charette, 2011).

Role in Oxidation of Organotrifluoroborates

This compound has been studied in the context of the oxidation of organotrifluoroborates containing hydroxyl groups. These compounds, when oxidized, retain the trifluoroborate moiety, and their utility has been demonstrated in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

Use in Trifluoromethylation of Aryl Iodides

The compound has also found application in the trifluoromethylation of aryl iodides, using potassium (trifluoromethyl)trimethoxyborate. This process is facilitated by copper catalysis and results in the high-yield conversion of various aryl iodides to benzotrifluorides (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Contribution to Synthesis of Hindered Benzophenones

This chemical is instrumental in the synthesis of sterically hindered benzophenones, achieved through cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates. A rhodium/tri-tert-butylphosphane catalyst system is used for this purpose, facilitating efficient access to these congested compounds (Chuzel, Roesch, Genêt, & Darses, 2008).

Synthesis of Enantioenriched α-Hydroxy Ketone Derivatives

In the synthesis of enantioenriched α-hydroxy ketone derivatives, potassium tert-butoxymethyl)trifluoroborate plays a role in treating chiral N-tert-butanesulfinyl ketimines. This leads to N-methylated N-tert-butanesulfinyl enamine intermediates that undergo stereoselective rearrangement (Li, Liu, Yao, & Lu, 2019).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.

Mode of Action

This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) by forming a carbon-carbon (C-C) bond . This bond formation typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of the action of this compound is the formation of a new C-C bond . This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.

Properties

IUPAC Name

potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEPCFNGTDJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670583
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-10-4
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (tert-butoxymethyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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